Zomepirac

概要

説明

ゾメピラックは、経口投与可能な非ステロイド性抗炎症薬であり、解熱作用を有します。これは、マクニール製薬によって開発され、1980年にFDAによって承認されました。ゾメピラックは、ゾマックスというブランド名でナトリウム塩として販売されていました。 これは、軽度から重度の疼痛の管理に適応されており、アスピリンやコデイン単独よりも効果的であることが判明しました 。 1983年に、患者集団の小さなサブセットで重度のアナフィラキシーを引き起こす傾向があるため、市場から撤退しました .

準備方法

ゾメピラックは、ハントシュピロール合成の改変により、ジエチル1,3-アセトンジカルボン酸エステル、クロロアセトン、および水性メチルアミンから合成することができます。 合成経路には、次のステップが含まれます :

中間体1の形成: ジエチル1,3-アセトンジカルボン酸エステルは、クロロアセトンと水性メチルアミンと反応して中間体1を形成します。

けん化とモノエステル化: 中間体1は、けん化、モノエステル化、および熱的脱炭酸を受けてエステル2を与えます。

アシル化: エステル2は、N、N-ジメチル-p-クロロベンゾアミドでアシル化されます。

最終けん化: アシル化された生成物は、最終的にけん化されてゾメピラックが得られます。

化学反応解析

ゾメピラックは、次のようなさまざまな化学反応を起こします。

酸化: ゾメピラックは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: ゾメピラックでは、還元反応を実行して化合物の還元型を得ることができます。

置換: ゾメピラックは、置換反応を起こすことができ、特定の官能基が他の基に置換されます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな置換反応用の触媒が含まれます。

主要な生成物: これらの反応から形成される主要な生成物は、使用する特定の条件と試薬によって異なります。

科学研究への応用

ゾメピラックは、さまざまな分野での応用について研究されてきました。

化学: ゾメピラックは、非ステロイド性抗炎症薬の研究におけるモデル化合物として使用されてきました。

生物学: 研究は、抗炎症作用や鎮痛作用などのゾメピラックの生物学的効果に焦点を当てています。

医学: ゾメピラックは、撤退前に疼痛管理のために臨床的に使用されていました。これは、有効性に関して、アスピリンやモルヒネなどの他の鎮痛薬と比較されてきました。

化学反応の分析

Zomepirac undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.

Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Zomepirac has been studied for its applications in various fields:

Chemistry: this compound has been used as a model compound in studies of nonsteroidal anti-inflammatory drugs.

Biology: Research has focused on the biological effects of this compound, including its anti-inflammatory and analgesic properties.

Medicine: this compound was used clinically for pain management before its withdrawal. It has been compared to other analgesics like aspirin and morphine in terms of efficacy.

作用機序

ゾメピラックは、プロスタグランジン合成酵素を阻害することにより効果を発揮します。プロスタグランジン合成酵素は、プロスタグランジンの合成に関与する酵素です。プロスタグランジンは、炎症と疼痛に関与する脂質化合物です。 この酵素を阻害することにより、ゾメピラックはプロスタグランジンの産生を抑制し、抗炎症作用と鎮痛作用を発揮します 。 ゾメピラックは、UDP-グルクロン酸転移酵素によって代謝されて反応性グルクロン酸となり、血漿アルブミンに不可逆的に結合します .

類似の化合物との比較

ゾメピラックは、別の非ステロイド性抗炎症薬であるトルメチンと化学的に関連しています。 両方の化合物はプロスタグランジン合成を阻害しますが、ゾメピラックは、特定の臨床状況ではより効果的であることが判明しました 。その他の類似の化合物には、次のものがあります。

エトリコキシブ: 作用機序が類似した別の非ステロイド性抗炎症薬。

ケトロラック: 中度から重度の疼痛の短期管理に使用される非ステロイド性抗炎症薬。

アスピリン: 抗血小板作用を有する、広く使用されている非ステロイド性抗炎症薬。

ゾメピラックの独自性は、他の多くの非ステロイド性抗炎症薬に見られる中心的なベンゼン環ではなく、ピロール環を含むその特定の化学構造にあります .

類似化合物との比較

Zomepirac is chemically related to tolmetin, another nonsteroidal anti-inflammatory drug. Both compounds inhibit prostaglandin synthesis, but this compound was found to be more effective in certain clinical settings . Other similar compounds include:

Etoricoxib: Another nonsteroidal anti-inflammatory drug with similar mechanisms of action.

Ketorolac: A nonsteroidal anti-inflammatory drug used for short-term management of moderate to severe pain.

Aspirin: A widely used nonsteroidal anti-inflammatory drug with antiplatelet effects.

This compound’s uniqueness lies in its specific chemical structure, which includes a pyrrole ring instead of the central benzene ring found in many other nonsteroidal anti-inflammatory drugs .

生物活性

Zomepirac, a nonsteroidal anti-inflammatory drug (NSAID), was primarily developed for its analgesic properties. Its mechanism of action involves the inhibition of prostaglandin biosynthesis, which plays a crucial role in mediating pain and inflammation. This article provides an in-depth analysis of the biological activity of this compound, including its pharmacological effects, metabolic pathways, and clinical implications.

Pharmacological Profile

Mechanism of Action

This compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that contribute to inflammation and pain signaling. By inhibiting COX-1 and COX-2, this compound reduces the synthesis of these inflammatory mediators, thereby alleviating pain and inflammation .

Analgesic Properties

Research has demonstrated that this compound exhibits significant analgesic activity. In various pharmacological screens, it has been shown to be more potent than common analgesics like codeine, aspirin, and acetaminophen, and comparable to morphine in terms of efficacy . Notably, this compound does not induce physical dependence, suggesting a non-narcotic mechanism of action alongside potential central and peripheral analgesic effects .

Metabolism and Bioactivation

This compound undergoes metabolic conversion in the body, primarily through sulfation pathways. The metabolite hydroxy-zomepirac is converted to this compound 4-methylsulfate. This pathway is significant as reactive metabolites can play a role in idiosyncratic drug reactions (IDRs), although the specific role of this compound's metabolites in adverse reactions remains unclear .

Adverse Effects and Safety Concerns

Despite its therapeutic potential, this compound has been associated with serious adverse reactions. Notably, it has been linked to an increased risk of anaphylactoid reactions, which can be life-threatening . Due to these safety concerns, this compound was withdrawn from the market in the early 1980s.

Case Studies and Clinical Findings

- Case Study on Analgesic Efficacy : A study evaluating the analgesic properties of this compound found that it effectively reduced pain in various models, including the acetylcholine writhing test. This study highlighted this compound's potential as a powerful analgesic option for managing pain without the risks associated with narcotics .

- Clinical Observations : Clinical reports indicated that patients using this compound experienced significant relief from pain conditions such as postoperative pain and arthritis. However, the emergence of severe allergic reactions led to a reconsideration of its clinical use .

Comparative Analysis Table

| Property | This compound | Codeine | Aspirin |

|---|---|---|---|

| Analgesic Potency | High | Moderate | Moderate |

| Dependence Risk | Low | High | Low |

| COX Inhibition | Yes | Yes | Yes |

| Market Status | Withdrawn | Available | Available |

| Common Side Effects | Anaphylaxis | Constipation | Gastrointestinal issues |

特性

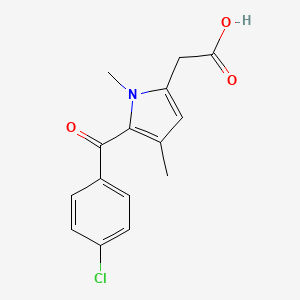

IUPAC Name |

2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVNMYWKKDOREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64092-48-4 (hydrochloride salt) | |

| Record name | Zomepirac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023754 | |

| Record name | Zomepirac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33369-31-2, 64092-49-5 | |

| Record name | Zomepirac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33369-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zomepirac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zomepirac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZOMEPIRAC SODIUM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zomepirac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zomepirac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOMEPIRAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822G987U9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。